

# Edoxaban Hydrochloride: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Edoxaban hydrochloride	
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For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the core physicochemical properties, mechanism of action, and analytical methodologies for **edoxaban hydrochloride**.

### **Core Physicochemical Data**

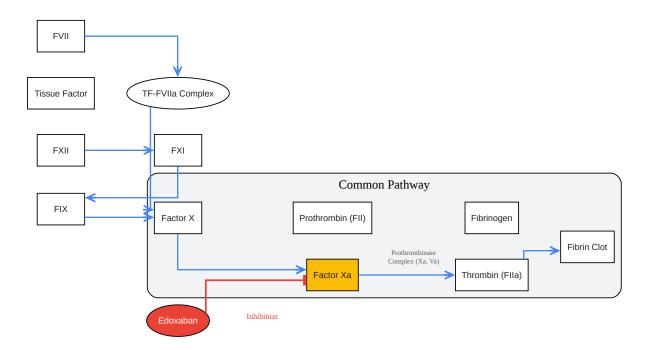
Edoxaban is a direct oral anticoagulant (DOAC) that exists in various forms. For clarity and precise application in research and development, the key quantitative data for **edoxaban hydrochloride**, its free base, and common salt forms are summarized below.

Chemical Entity	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Edoxaban Hydrochloride	480448-29-1[1]	C24H31Cl2N7O4S[1]	584.52[1]
Edoxaban (Free Base)	480449-70-5	C24H30CIN7O4S	548.06
Edoxaban Tosylate Monohydrate	1229194-11-9	C31H40ClN7O8S2	764.03

### **Mechanism of Action: Direct Factor Xa Inhibition**



Edoxaban is a potent, selective, and reversible direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] By binding to the active site of both free FXa and FXa within the prothrombinase complex, edoxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4][5] This inhibition leads to a dose-dependent reduction in thrombin generation, thereby preventing the formation of fibrin clots and exhibiting its anticoagulant effect.[3]



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Mechanism of Action of Edoxaban in the Coagulation Cascade.

### **Experimental Protocols for Analysis**

Accurate quantification of edoxaban is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. Below are summaries of established analytical methods.



## Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Bulk and Dosage Forms

This method is suitable for the determination of edoxaban in solid oral dosage forms.

- Instrumentation: Shimadzu LC-20AT Prominence HPLC system with an SPD 20A PDA detector.[6]
- Column: Hypersil ODS C18 (100mm x 4.6 mm, 5µm particle size).[6]
- Mobile Phase: A mixture of Potassium di-hydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 30:70 (v/v) ratio.[6]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV detection at 230 nm.[6]
- Retention Time: Approximately 3.677 minutes.[6]
- Linearity: Established in the range of 10.5-18 μg/mL.[6]

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Samples

This highly sensitive and selective method is ideal for quantifying edoxaban in biological matrices such as human or animal plasma.

- Sample Preparation: Simple protein precipitation with acetonitrile is a common extraction method from human plasma.[7]
- Instrumentation: An Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) coupled with a triple quadrupole tandem mass spectrometer.[8]
- Mobile Phase: Gradient elution using acetonitrile and 0.1% formic acid in water.[8]
- Flow Rate: 0.4 mL/min.[8]

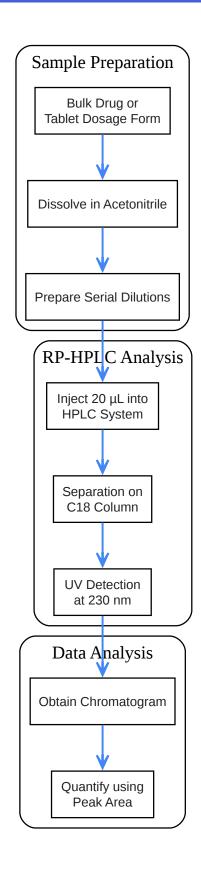






- Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).
   The precursor-to-product ion transition for edoxaban is m/z 548.2 → 366.1.[8]
- Lower Limit of Quantification (LLOQ): Can be as low as 1 ng/mL in human plasma.[7]





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General Workflow for RP-HPLC Analysis of Edoxaban.



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